2,7-Di-tert-butylfluorene
Overview
Description
2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of tert-butyl groups at the 2 and 7 positions of the fluorene structure. This modification is expected to influence the compound's physical, chemical, and electronic properties, making it of interest in various fields such as organic electronics and materials science.
Synthesis Analysis
The synthesis of 2,7-di-tert-butylfluorene derivatives can be achieved through various methods. For instance, 9,9-dialkyl-2,7-dibromofluorene, a related compound, is synthesized starting with fluorene and bromine, followed by alkylation with halogenated bromide in the presence of potassium tert-butanolate as a catalyst, yielding 56.0%-62.4% of the target compound . Another related compound, 2,2'-diamino-7-tert-butyl-9,9'-spirobifluorene, is synthesized from 4,4'-di-tert-butylbiphenyl, with a key step involving the introduction of a nitro group into the spirobifluorene structure .
Molecular Structure Analysis
The molecular structure of compounds related to 2,7-di-tert-butylfluorene has been determined using various techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid reveals a dimeric structure with a centrosymmetric configuration and strong hydrogen bonds . In the case of ter(9,9-diarylfluorene)s, the X-ray structure analysis shows that the conjugated chromophore adopts a helical conformation, which effectively releases steric interactions and prevents inter-chromophore interactions .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted compounds can be quite diverse. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with tert-butyl groups, exhibits high stability and diverse fluorination capabilities, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, lithio-di-tert-butylfluorosilyl-tert-butylphosphane undergoes reactions with halogenosilanes and -borane to yield a range of fluorosilylphosphanes .
Physical and Chemical Properties Analysis
The thermodynamic properties of 2,7-di-tert-butylfluorene have been studied experimentally and computationally. The standard molar enthalpy of formation, enthalpies and temperatures of transition, and vapor pressures have been determined. The thermodynamic stability in the crystalline and gaseous phases has been evaluated, and the Gibbs energies of formation have been compared with those of fluorene . The introduction of tert-butyl groups is likely to affect the compound's solubility, melting point, and other physical properties due to increased steric bulk.
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Concerns
Phenolic antioxidants, including 2,7-Di-tert-butylfluorene derivatives, have been extensively utilized in industrial and commercial applications to retard oxidative reactions, thereby extending the shelf life of products. Recent research has delved into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs). These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Concerns have been raised regarding the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products. Future studies are recommended to investigate novel SPAs with lower toxicity and migration potential to reduce environmental pollution Runzeng Liu & S. Mabury (2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, which may include derivatives or compounds similar to 2,7-Di-tert-butylfluorene, highlights the environmental persistence and potential toxic profiles of these compounds. The review focuses on environmental biodegradability studies carried out with microbial culture, activated sludge, soil, and sediment, proposing that laboratory investigations can bridge the knowledge gap caused by the lack of direct detection of precursor chemicals in environmental samples. This encompasses a critical examination of experimental setups, methodologies, and the identification of novel degradation intermediates and products Jinxia Liu & Sandra Mejia Avendaño (2013).
Natural Sources and Bioactivities of Phenolic Compounds
A comprehensive review of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with 2,7-Di-tert-butylfluorene, emphasizes their occurrence in nature and bioactivities. These compounds, found in various organisms including bacteria, fungi, and plants, exhibit potent toxicity against a wide range of organisms. The study explores the paradox of organisms producing autotoxic phenols and suggests endocidal regulation as a primary function. This review provides insights into the biological roles and potential environmental implications of these phenolic compounds Fuqiang Zhao et al. (2020).
Decomposition of Methyl Tert-Butyl Ether and Related Compounds
Research on the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor sheds light on the potential for treating pollutants related to 2,7-Di-tert-butylfluorene. The study discusses the efficiency of radio frequency plasma reactors in decomposing air toxics, including MTBE, which is extensively used as an oxygenate in gasoline. This demonstrates the feasibility of using advanced plasma technology for environmental remediation of pollutants related to phenolic antioxidants L. Hsieh et al. (2011).
Safety And Hazards
2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
2,7-ditert-butyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYPLLGAQIQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399195 | |
Record name | 2,7-Di-tert-butylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butylfluorene | |
CAS RN |
58775-05-6 | |
Record name | 2,7-Di-tert-butylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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